

4-Ethylmethcathinone CAS number and molecular formula

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Compound of Interest

Compound Name: 4-Ethylmethcathinone

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An In-depth Technical Guide to 4-Ethylmethcathinone

This technical guide provides a comprehensive overview of **4-Ethylmethcathinone** (4-EMC), a synthetic stimulant of the cathinone class. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methods, and pharmacological profile.

Chemical and Physical Data

4-Ethylmethcathinone is a designer drug structurally related to mephedrone (4-methylmethcathinone).[1][2] It is encountered as a white powder in its hydrochloride salt form. The following tables summarize its key chemical and physical properties.



Identifier	Value	Reference
IUPAC Name	1-(4-ethylphenyl)-2- (methylamino)propan-1-one	[3]
Synonyms	4-EMC	[3]
Molecular Formula	C12H17NO	[2]
Molecular Weight	191.27 g/mol (base)	[4]
227.7 g/mol (hydrochloride)	[2]	
CAS Number	1225622-14-9 (base)	[3][4]
1391053-87-4 (hydrochloride)	[1][2][5]	

Property	Value	Reference
Appearance	White powder (HCl salt)	[3]
Purity	≥97%	[2]
Solubility (HCl salt)	DMF: 1 mg/ml	[2]
DMSO: 2.5 mg/ml	[2]	
Ethanol: 5 mg/ml	[2]	_
PBS (pH 7.2): 10 mg/ml	[2]	_
UVmax	260 nm	[2]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of **4-Ethylmethcathinone**.

Synthesis of Substituted Cathinones (General Method)

While a specific synthesis protocol for **4-Ethylmethcathinone** is not readily available in the provided search results, a general synthesis for related cathinones like 4-methylmethcathinone



(mephedrone) involves a two-step process. This can be adapted for 4-EMC by starting with the appropriately substituted propiophenone.

Step 1: α -Bromination of 4-Ethylpropiophenone This step involves the bromination of the α -carbon of 4-ethylpropiophenone to form 2-bromo-1-(4-ethylphenyl)propan-1-one.

Step 2: Amination The resulting α -bromo ketone is then reacted with methylamine to yield **4-Ethylmethcathinone**. The product is typically converted to its hydrochloride salt for improved stability and handling.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification of **4-Ethylmethcathinone**. The following protocol is based on established methods for the analysis of synthetic cathinones.

- Instrumentation: Agilent gas chromatograph with a mass selective detector.
- Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a suitable solvent such as chloroform.[3]
- GC Conditions:
 - Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 μm.[3]
 - Carrier Gas: Helium at a flow rate of 1 mL/min.[3]
 - Injector Temperature: 280°C.[3]
 - Oven Program:
 - Initial temperature of 100°C, hold for 1.0 min.
 - Ramp to 300°C at a rate of 12°C/min.
 - Hold at 300°C for 9.0 min.[3]
 - Injection: 1 μL injection with a split ratio of 20:1.[3]



MS Conditions:

Mass Scan Range: 34-550 amu.[3]

MSD Transfer Line Temperature: 280°C.[3]

MS Source Temperature: 230°C.[3]

MS Quadrupole Temperature: 150°C.[3]

Expected Retention Time: Approximately 7.080 min.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: 400 MHz NMR spectrometer.[3]
- Sample Preparation: Dissolve the analyte to a concentration of approximately 10 mg/mL in deuterium oxide (D₂O).[3]

Fourier-Transform Infrared Spectroscopy (FTIR)

- Instrumentation: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment.[3]
- Scan Parameters:

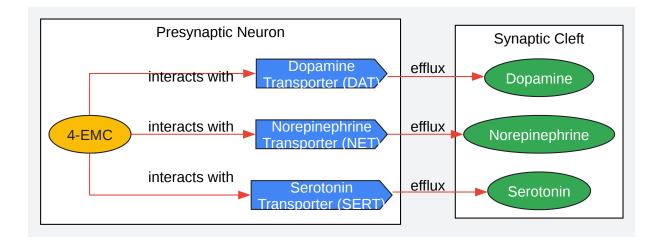
Number of Scans: 32.[3]

Resolution: 4 cm⁻¹.[3]

Pharmacological Profile and Metabolism Mechanism of Action

4-Ethylmethcathinone is a synthetic stimulant that primarily acts as a releasing agent for the monoamine neurotransmitters: serotonin, dopamine, and norepinephrine.[1] Its mechanism of action involves interaction with the respective monoamine transporters (SERT, DAT, and NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the brain.[1] This results in its characteristic stimulant and entactogenic effects.





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Caption: Proposed mechanism of action of **4-Ethylmethcathinone** (4-EMC) on monoamine transporters.

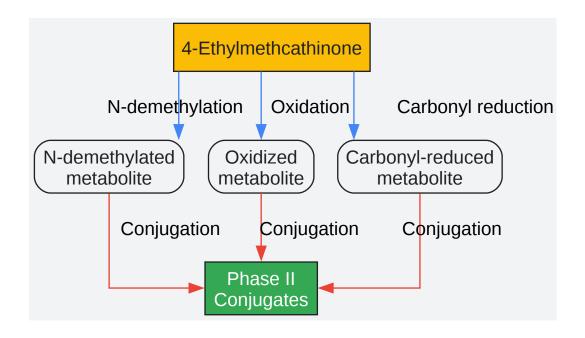
Metabolism

The metabolism of **4-Ethylmethcathinone** has not been extensively studied. However, based on the metabolism of structurally similar cathinones, such as mephedrone, the primary metabolic pathways are expected to involve:

- N-demethylation: Removal of the methyl group from the nitrogen atom.
- Oxidation: Oxidation of the ethyl group on the phenyl ring.
- Carbonyl reduction: Reduction of the ketone group to a hydroxyl group.

These phase I metabolic reactions are likely followed by phase II conjugation, such as glucuronidation, to facilitate excretion.





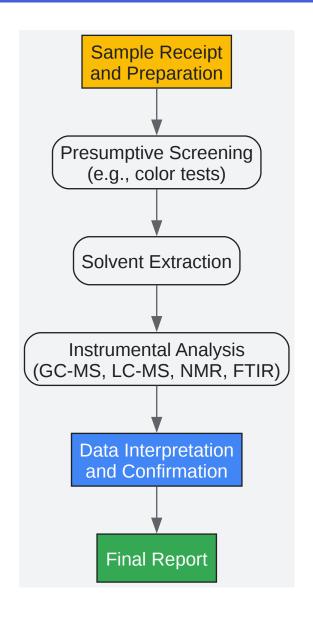
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Caption: Postulated metabolic pathways of **4-Ethylmethcathinone**.

Analytical Workflow

The identification and confirmation of **4-Ethylmethcathinone** in a laboratory setting typically follows a standardized workflow.





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Caption: A typical analytical workflow for the identification of **4-Ethylmethcathinone**.

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